molecular formula C21H18O5 B2672698 3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one CAS No. 690214-64-3

3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one

Cat. No.: B2672698
CAS No.: 690214-64-3
M. Wt: 350.37
InChI Key: ILGYOIOHGGNQLD-CSKARUKUSA-N
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Description

3-[(2E)-3-(4-Ethoxy-3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one is a coumarin-chalcone hybrid compound characterized by a coumarin backbone (2H-chromen-2-one) conjugated via an α,β-unsaturated ketone (chalcone) to a 4-ethoxy-3-methoxyphenyl group. This structure combines the bioactive coumarin scaffold with a chalcone moiety, which is known for diverse pharmacological activities. The 4-ethoxy and 3-methoxy substituents on the phenyl ring modulate electronic and steric properties, influencing biological activity and physicochemical behavior .

Properties

IUPAC Name

3-[(E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O5/c1-3-25-19-11-9-14(12-20(19)24-2)8-10-17(22)16-13-15-6-4-5-7-18(15)26-21(16)23/h4-13H,3H2,1-2H3/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGYOIOHGGNQLD-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3OC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/C(=O)C2=CC3=CC=CC=C3OC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases and conditions.

    Industry: Utilized in the development of new materials with specific properties, such as optical or electronic applications.

Mechanism of Action

The mechanism of action of 3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Key Observations :

  • For example, A12's 3-ethoxy-4-hydroxy group shows moderate antiplasmodial activity (EC50: 15.0 μM), while the target compound’s 4-ethoxy-3-methoxy group may exhibit similar or enhanced activity due to reduced polarity .
  • Hydroxy vs. Alkoxy Groups: A5’s 3-hydroxyphenyl group confers strong anti-trypanosomal activity (EC50: 18.7 μM), comparable to Benznidazole (EC50: 14.5 μM). The absence of a hydroxy group in the target compound may reduce efficacy against Trypanosoma cruzi but could mitigate metabolic instability .

Structural and Crystallographic Comparisons

  • Dihedral Angles: In 4-hydroxy-3-[(E)-3-phenylprop-2-enoyl]-2H-chromen-2-one, the phenyl ring is twisted by 16.8° relative to the coumarin plane .
  • Hydrogen Bonding : Hydroxy groups (e.g., in A5 and A12) facilitate intermolecular hydrogen bonds, enhancing stability. The target compound’s ethoxy and methoxy groups may instead engage in weaker van der Waals interactions or C–H···O bonds .

Spectral Characterization

  • IR Spectroscopy : Expected peaks include ν ~1710 cm⁻¹ (chalcone C=O), ~1600 cm⁻¹ (coumarin C=O), and ~1250 cm⁻¹ (C–O of ethoxy/methoxy) .
  • NMR : Key signals include δ 6.5–8.1 ppm (aromatic protons), δ 3.8–4.2 ppm (ethoxy –OCH2–), and δ 3.3–3.7 ppm (methoxy –OCH3) .

Biological Activity

The compound 3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one , also known as 8-methoxy-2H-chromen-2-one , is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and potential therapeutic applications.

  • Molecular Formula : C22_{22}H20_{20}O6_6
  • Molecular Weight : 380.4 g/mol
  • CAS Number : 690214-66-5

Structure

The compound's structure features a chromenone backbone with a substituted phenyl group, which is critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. A significant investigation involved evaluating its cytotoxic effects on various cancer cell lines, including B16-F10 (melanoma), HT29 (colon cancer), and HepG2 (liver cancer).

  • Cytotoxic Effects :
    • The compound demonstrated significant cytotoxicity with IC50_{50} values ranging from 10 to 30 µM across different cell lines.
    • Flow cytometry analysis indicated that treatment led to cell-cycle arrest predominantly in the G0/G1 phase, with an increase of over 70% in certain cell lines .
  • Apoptotic Induction :
    • Apoptosis rates varied between 40% to 85%, suggesting that the compound induces programmed cell death through both intrinsic and extrinsic pathways.
    • Notably, necrotic cell death was minimal (<6%), indicating a selective apoptotic mechanism .

Antioxidant Activity

The compound has also been assessed for its antioxidant properties , which are essential in combating oxidative stress linked to various diseases, including cancer.

DPPH Radical Scavenging Assay

In DPPH assays, the compound exhibited significant free radical scavenging activity with an SC50_{50} value comparable to established antioxidants like ascorbic acid, highlighting its potential as a therapeutic agent against oxidative damage .

Other Biological Activities

In addition to anticancer and antioxidant effects, preliminary studies suggest that this compound may possess anti-inflammatory and hepatoprotective properties. These activities are attributed to its ability to modulate various biochemical pathways involved in inflammation and liver function.

Comparative Biological Activity Table

Activity TypeCompoundIC50_{50} (µM)Mechanism of Action
Anticancer3-[(2E)-3-(4-ethoxy...10 - 30Induction of apoptosis, cell cycle arrest
Antioxidant3-[(2E)-3-(4-ethoxy...SC50_{50}: <50DPPH radical scavenging
Anti-inflammatoryPreliminary StudiesN/AModulation of inflammatory pathways

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